4-Bromo-3-fluoro-N-methylbenzamide
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Overview
Description
4-Bromo-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively, and an N-methyl group attached to the amide nitrogen. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-fluoro-N-methylbenzamide involves the reaction of 4-bromo-3-fluorobenzoyl chloride with methylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-Bromo-3-fluorobenzoyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of N-methyl-4-bromo-3-fluoroaniline.
Oxidation: Formation of 4-bromo-3-fluorobenzoic acid.
Scientific Research Applications
4-Bromo-3-fluoro-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it blocks the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment. This inhibition disrupts the signaling pathways involved in androgen-dependent processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-N-methylbenzamide: Similar structure but with bromine and fluorine atoms at different positions.
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure with fluorine at the 2 position instead of the 3 position.
Uniqueness
4-Bromo-3-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of androgen receptor antagonists highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKIBAQXMJQCNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620350 |
Source
|
Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865111-72-4 |
Source
|
Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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